Vasoconstrictor Potency (AUC₀₋₃₂) vs. Calcipotriol/Betamethasone Combination Foam and Cal/BD Ointment
In a Phase I intra-individual vasoconstriction study in healthy volunteers, clobetasol propionate 0.05% cream demonstrated statistically significantly greater skin blanching activity than the fixed combination calcipotriol 50 μg/g plus betamethasone 0.5 mg/g (Cal/BD) aerosol foam, as measured by mean AUC₀₋₃₂ of visual skin blanching scores [1]. The study employed a single application design with assessments conducted over 32 hours post-application, establishing clobetasol propionate as the more potent vasoconstrictor among the tested formulations.
| Evidence Dimension | Vasoconstrictor activity (skin blanching response over time) |
|---|---|
| Target Compound Data | Mean AUC₀₋₃₂ = 3831 (visual assessment score) |
| Comparator Or Baseline | Cal/BD aerosol foam: Mean AUC₀₋₃₂ = 2560; Cal/BD ointment: Mean AUC₀₋₃₂ = 2008 |
| Quantified Difference | CP cream vs. Cal/BD foam: mean difference = -1272; 95% CI [-1598, -945]; P < 0.001. CP cream vs. Cal/BD ointment: mean difference = -552; 95% CI [-878, -225]; P = 0.001 |
| Conditions | Phase I, single-centre, investigator-blinded, intra-individual comparison; single application on healthy volunteer forearm sites; visual and colorimetric assessment over 6-32 h post-application; 35 healthy volunteers included. |
Why This Matters
This data directly quantifies the pharmacodynamic potency differential between clobetasol propionate and a widely used combination product, enabling informed selection when maximal initial anti-inflammatory activity is the primary therapeutic objective.
- [1] Queille-Roussel C, Bang B, Clonier F, Lacour JP. Enhanced vasoconstrictor potency of the fixed combination calcipotriol plus betamethasone dipropionate in an innovative aerosol foam formulation vs. other corticosteroid psoriasis treatments. J Eur Acad Dermatol Venereol. 2016;30(Suppl 3):21-26. View Source
